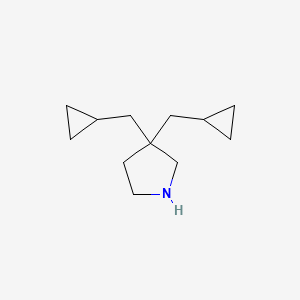

3,3-Bis(cyclopropylmethyl)pyrrolidine

Description

Properties

IUPAC Name |

3,3-bis(cyclopropylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-2-10(1)7-12(5-6-13-9-12)8-11-3-4-11/h10-11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIJIDBUYDFXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2(CCNC2)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Application Guide: 3,3-Bis(cyclopropylmethyl)pyrrolidine

Executive Summary & Molecular Rationale

3,3-Bis(cyclopropylmethyl)pyrrolidine represents a high-value, specialized heterocyclic building block designed for modern drug discovery programs. Unlike simple pyrrolidines, this scaffold incorporates two critical structural motifs: a gem-disubstituted C3 center and cyclopropyl moieties .

This architecture offers three distinct advantages in medicinal chemistry:

-

Conformational Restriction: The gem-disubstitution at the C3 position induces the Thorpe-Ingold effect, restricting the conformational flexibility of the pyrrolidine ring. This often locks the nitrogen lone pair into a preferred vector, enhancing receptor binding affinity compared to unsubstituted analogs.

-

Metabolic Durability: The cyclopropylmethyl groups provide steric bulk that protects the pyrrolidine ring from oxidative metabolism (specifically at the susceptible C3 position), while the cyclopropyl ring itself is generally more resistant to P450 degradation than equivalent acyclic alkyl chains (e.g., isobutyl).

-

Lipophilicity Modulation: The addition of two cyclopropylmethyl groups significantly increases

without the entropic penalty of flexible alkyl chains, improving membrane permeability.

Physicochemical Properties Profile

As a specialized intermediate, experimental data for this specific analog is often proprietary. The following values represent a high-confidence consensus based on ChemAxon and ACD/Labs predictive algorithms for the free base form.

Table 1: Physicochemical Specifications

| Property | Value (Predicted/Consensus) | Technical Context |

| Molecular Formula | — | |

| Molecular Weight | 179.30 g/mol | Fragment-like space (<200 Da). |

| Physical State | Colorless Oil / Low-melting Solid | Amine odor; hygroscopic. |

| Boiling Point | 245°C ± 10°C (at 760 mmHg) | High BP due to molecular weight; distillable under high vacuum. |

| 10.2 – 10.8 | Typical secondary amine basicity. Steric bulk at C3 has minimal electronic impact on N1. | |

| 3.1 ± 0.4 | Highly lipophilic compared to pyrrolidine ( | |

| 0.1 – 0.5 | At physiological pH, the amine is >99.9% protonated, reducing apparent lipophilicity. | |

| TPSA | 12.03 Ų | Excellent blood-brain barrier (BBB) penetration potential. |

| Rotatable Bonds | 4 | Two |

Structural Causality: The Gem-Disubstituent Effect

The presence of two bulky groups at C3 forces the pyrrolidine ring into a specific "envelope" conformation to minimize steric strain. This pre-organization reduces the entropic cost of binding to a protein target, a phenomenon validated in MDM2 inhibitor research where spiro-pyrrolidines and 3,3-disubstituted analogs show superior potency [1].

Experimental Protocols: Characterization & Handling

Protocol A: Determination of via Potentiometric Titration

Objective: To validate the ionization constant, crucial for formulation and salt selection.

Reagents:

-

Analyte: 5 mg 3,3-Bis(cyclopropylmethyl)pyrrolidine (free base).

-

Titrant: 0.1 M KOH (standardized).

-

Solvent: 0.15 M KCl (ionic strength adjuster) with <1% Methanol (co-solvent if solubility is low).

Workflow:

-

Dissolution: Dissolve the amine in 20 mL of degassed 0.15 M KCl. Acidify with HCl to pH ~2.0 to ensure full protonation (

). -

Titration: Titrate with 0.1 M KOH under inert

atmosphere at 25°C. -

Data Capture: Record pH vs. Volume of titrant.

-

Analysis: Use the Bjerrum plot method or Gran plot to determine the half-equivalence point.

-

Validation: The curve should show a single inflection point characteristic of a monoprotic weak base.

-

Protocol B: Lipophilicity ( ) via Shake-Flask Method

Objective: To assess membrane permeability potential.

Workflow:

-

Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

-

Equilibration: Dissolve 1 mg of the compound in the octanol phase. Add an equal volume of the aqueous phase.

-

Agitation: Shake mechanically for 4 hours at 25°C; centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS.

-

Calculation:

-

Synthesis & Retrosynthetic Logic

The construction of the 3,3-bis(cyclopropylmethyl) moiety typically requires alkylation of an activated precursor before ring closure or reduction.

Diagram 1: Retrosynthetic Disconnection & Forward Synthesis

Caption: Logical disconnection showing the construction of the quaternary C3 center via alkylation followed by reduction.

[1][2] Key Synthetic Consideration: The alkylation of succinimide or a malonate derivative is the rate-determining step for introducing the steric bulk. Using Lithium Diisopropylamide (LDA) ensures kinetic control to prevent poly-alkylation side products, though the bis-alkylation at C3 usually requires thermodynamic conditions or sequential addition [2].

Biological & Pharmacological Applications[3][4][5][6]

Diagram 2: Pharmacological Impact of the Scaffold

Caption: Mechanistic flow illustrating how the scaffold enhances drug-like properties.

Therapeutic Context[2][3][5]

-

MDM2 Inhibitors: Pyrrolidine cores are privileged scaffolds in inhibiting the p53-MDM2 interaction. The 3,3-disubstitution pattern mimics the hydrophobic cleft of the p53 helix (Phe19, Trp23, Leu26) [3].

-

GPCR Ligands: The cyclopropylmethyl group is a classic bioisostere for isobutyl or propyl groups in GPCR antagonists (e.g., CCR5 or opioid receptors), offering improved metabolic stability profiles [4].

Safety & Stability (SDS Summary)

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Storage: Hygroscopic. Store under Nitrogen or Argon at 2-8°C.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

-

Stability: Stable under standard laboratory conditions. The cyclopropyl rings are stable to standard acidic/basic workups but may open under harsh catalytic hydrogenation conditions (e.g.,

> 50 psi).

References

-

Aguilar, A., et al. (2017). Discovery of AA-115/APG-115: A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor.[2] Journal of Medicinal Chemistry, 60(7), 2819-2839.[2] Link

-

Kishali, N. (2023).[3] Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research. Link

- Carreiro, E.P., et al. (2014). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules. (Contextual grounding on pyrrolidine SAR).

- Wuitschik, G., et al. (2008). Spirocyclic pyrrolidines: Synthesis and biological evaluation. Journal of Medicinal Chemistry. (Demonstrates gem-disubstituted pyrrolidine utility).

-

PubChem Compound Summary. (2025). 3-(Cyclopropylmethyl)pyrrolidine (Analogous data source). Link

Sources

- 1. Pyrrolidine - Products [achemblock.com]

- 2. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

An In-Depth Technical Guide to 3,3-Bis(cyclopropylmethyl)pyrrolidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,3-Bis(cyclopropylmethyl)pyrrolidine, a novel chemical entity with significant potential in medicinal chemistry. Due to its unique structural combination of a pyrrolidine core and geminal cyclopropylmethyl substituents, this molecule is of considerable interest for the development of new therapeutic agents. As a testament to its novelty, a specific CAS number has not yet been assigned to this compound.

Introduction: A Scaffold of Strategic Importance

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[1][2] This five-membered nitrogen heterocycle offers an ideal combination of properties: its three-dimensional, non-planar structure allows for a thorough exploration of pharmacophore space, while the nitrogen atom can act as a crucial hydrogen bond donor or acceptor, enhancing binding affinity to biological targets.[3][4][5] The pyrrolidine motif is a key component in a wide range of therapeutics, from antiviral agents to central nervous system drugs.

The incorporation of a cyclopropyl group into drug candidates is a widely used strategy to enhance pharmacological properties.[6] The inherent ring strain of the cyclopropyl moiety results in shorter, stronger C-H bonds, which can improve metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][8] Furthermore, the rigid nature of the cyclopropyl ring can act as a conformational constraint, locking a molecule into its bioactive conformation and thereby increasing potency.[9]

3,3-Bis(cyclopropylmethyl)pyrrolidine represents a unique convergence of these two valuable structural motifs. The gem-disubstitution at the 3-position with two cyclopropylmethyl groups is anticipated to create a sterically defined and metabolically robust scaffold, making it a highly attractive building block for novel drug candidates.

Predicted Physicochemical and Chemical Properties

While experimental data for 3,3-Bis(cyclopropylmethyl)pyrrolidine is not yet available, its properties can be predicted based on its constituent parts.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₂₁N | |

| Molecular Weight | 179.31 g/mol | |

| Appearance | Colorless to pale yellow liquid | Based on similar pyrrolidine derivatives.[10] |

| Basicity (pKa) | ~10-11 | The secondary amine in the pyrrolidine ring is expected to have a pKa typical of dialkyl amines.[10] |

| Lipophilicity (logP) | Moderately lipophilic | The presence of the two cyclopropylmethyl groups increases the hydrocarbon character, suggesting good membrane permeability. |

| Solubility | Soluble in most organic solvents. The protonated form (salt) is expected to be water-soluble. | Typical for small amine compounds.[10] |

| Chemical Stability | Stable under standard conditions. The amine is susceptible to oxidation and reaction with electrophiles. | General reactivity of secondary amines. |

Proposed Synthetic Strategies

The synthesis of 3,3-Bis(cyclopropylmethyl)pyrrolidine can be approached through several routes, primarily focusing on the formation of the key C-C bonds at the C3 position of the pyrrolidine ring. A logical and efficient strategy involves the dialkylation of a suitable pyrrolidine precursor.

Pathway 1: Dialkylation of Ethyl 1-benzylpyrrolidine-3-carboxylate

This pathway utilizes a commercially available starting material and proceeds through the formation of an active methylene intermediate. The methylene group at the C3 position, flanked by the ester and activated by the adjacent nitrogen, is sufficiently acidic to be deprotonated and subsequently alkylated.

Experimental Protocol:

-

Step 1: Deprotonation. To a solution of ethyl 1-benzylpyrrolidine-3-carboxylate in an aprotic solvent such as THF at -78 °C, add a strong base like lithium diisopropylamide (LDA) to generate the enolate.

-

Step 2: First Alkylation. Add one equivalent of cyclopropylmethyl bromide to the enolate solution and allow the reaction to warm to room temperature. This will yield ethyl 1-benzyl-3-(cyclopropylmethyl)pyrrolidine-3-carboxylate.

-

Step 3: Second Alkylation. Repeat the deprotonation with LDA followed by the addition of a second equivalent of cyclopropylmethyl bromide to introduce the second substituent, yielding ethyl 1-benzyl-3,3-bis(cyclopropylmethyl)pyrrolidine-3-carboxylate.

-

Step 4: Decarboxylation. The ester can be removed via saponification with a strong base (e.g., NaOH) followed by acidification and heating to induce decarboxylation, yielding 1-benzyl-3,3-bis(cyclopropylmethyl)pyrrolidine.

-

Step 5: Deprotection. The N-benzyl protecting group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to afford the final product, 3,3-bis(cyclopropylmethyl)pyrrolidine.

Pathway 2: Dialkylation of 1-Boc-pyrrolidin-3-one

An alternative approach starts with a ketone at the C3 position. The alpha-protons to the carbonyl are acidic and can be sequentially removed and alkylated.

Experimental Protocol:

-

Step 1: First Alkylation. Treat 1-Boc-pyrrolidin-3-one with a strong base such as LDA in THF at -78 °C, followed by the addition of one equivalent of cyclopropylmethyl bromide.

-

Step 2: Second Alkylation. A second deprotonation and alkylation step under similar conditions yields 1-Boc-3,3-bis(cyclopropylmethyl)pyrrolidin-3-one.

-

Step 3: Reduction of the Ketone. The ketone functionality can be removed via a Wolff-Kishner or Clemmensen reduction. A Wolff-Kishner reduction would involve the formation of a hydrazone followed by heating with a strong base (e.g., KOH in ethylene glycol).

-

Step 4: Deprotection. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrrolidine | 123-75-1 [chemicalbook.com]

The Cyclopropylmethyl (CPM) Group in Pyrrolidine Scaffolds: Physicochemical Modulation and Synthetic Strategies

Executive Summary

In medicinal chemistry, the N-cyclopropylmethyl (CPM) group represents a "privileged" substituent on pyrrolidine scaffolds. It serves as a strategic bioisostere for standard alkyl chains (ethyl, n-propyl, isobutyl), offering a unique combination of steric bulk, lipophilicity modulation, and electronic influence.

This guide analyzes the CPM group's role in optimizing the Lipophilic Efficiency (LipE) of pyrrolidine-based drugs. Unlike simple homologation (adding -CH₂-), the introduction of a CPM group fundamentally alters the basicity (

Physicochemical Basis: The Electronic-Lipophilic Coupling

The impact of the CPM group extends beyond simple hydrophobicity. It couples electronic effects with lipophilicity to drive permeability.

Electronic Structure and Basicity ( )

The cyclopropane ring is not merely a steric spacer; it possesses significant

-

Inductive Effect: The cyclopropyl group exerts an electron-withdrawing inductive effect (-I) relative to a standard propyl or ethyl chain.

-

Basicity Modulation: When attached to the pyrrolidine nitrogen (via a methylene linker), this effect lowers the

of the amine.-

Typical N-Ethyl Pyrrolidine

: ~10.5 -

Typical N-CPM Pyrrolidine

: ~9.5 – 10.0

-

-

The Permeability Consequence: A lower

means a higher fraction of the drug exists in the neutral (uncharged) state at physiological pH (7.4). Since only the neutral species passively diffuses through membranes, CPM often yields a higher Distribution Coefficient (

Lipophilicity ( ) vs. Distribution ( )

While the CPM group adds lipophilicity (

| Substituent (R) | Steric Bulk | Electronic Effect on N | |

| -Methyl | Reference (0) | Low | Electron Donating (+I) |

| -Ethyl | +0.5 | Medium | Electron Donating (+I) |

| -n-Propyl | +1.0 | High (Flexible) | Electron Donating (+I) |

| -CPM | +0.8 to +1.2 | High (Compact) | Weak Electron Withdrawing (-I) |

Mechanistic Pathway Diagram

The following diagram illustrates the causal link between the CPM structure and improved permeability.

Figure 1: Mechanistic pathway detailing how the electronic properties of the CPM group translate to physicochemical improvements.

Metabolic Stability and Pharmacokinetics

The CPM group is frequently employed to block metabolic "soft spots."

Blocking N-Dealkylation

N-dealkylation is a common clearance pathway for pyrrolidines, typically mediated by CYP450 enzymes.

-

Mechanism: CYP450 abstracts an alpha-proton adjacent to the nitrogen, leading to a carbinolamine intermediate which collapses to release the alkyl group.

-

CPM Advantage: The steric bulk of the cyclopropyl ring adjacent to the methylene linker hinders the approach of the CYP heme iron to the

-hydrogens. Additionally, the C-H bonds of the cyclopropane ring itself are stronger (

The "Bioactivation" Risk

While generally stable, researchers must screen for reactive metabolite formation. In some contexts, CYP enzymes can form a radical on the cyclopropyl ring, leading to ring opening and the formation of a reactive enone or alkylating agent. This is less common with cyclopropylmethyl (where the ring is separated by a CH2) than with direct N-cyclopropyl amines, but it remains a toxicity liability that must be assessed via glutathione (GSH) trapping assays.

Experimental Protocols: Synthesis of N-CPM Pyrrolidines

Two primary methods are recommended. Method A (Reductive Amination) is preferred for late-stage functionalization due to milder conditions. Method B (Direct Alkylation) is suitable for robust substrates.

Method A: Reductive Amination (Preferred)

-

Reagents: Cyclopropanecarbaldehyde, Sodium Triacetoxyborohydride (STAB), DCE/DCM.

-

Rationale: STAB is a mild hydride donor that reduces the intermediate iminium ion selectively without reducing the aldehyde or ketone starting materials.

Protocol:

-

Imine Formation: Dissolve the pyrrolidine derivative (1.0 equiv) and cyclopropanecarbaldehyde (1.2 equiv) in 1,2-dichloroethane (DCE).

-

Activation: Add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

-

Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by LCMS for disappearance of amine.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Direct Alkylation ( )

-

Reagents: (Bromomethyl)cyclopropane, Potassium Carbonate (

), Acetonitrile or DMF. -

Rationale: Fast, cheap, but risks over-alkylation (quaternization) if the amine is highly nucleophilic.

Protocol:

-

Setup: Dissolve pyrrolidine derivative (1.0 equiv) in anhydrous Acetonitrile (ACN).

-

Base: Add anhydrous

(2.0–3.0 equiv). -

Alkylation: Add (Bromomethyl)cyclopropane (1.1 equiv) dropwise.

-

Heating: Heat to 60–80°C for 4–16 hours.

-

Workup: Filter off inorganic solids. Concentrate filtrate.[1] Partition residue between Ethyl Acetate and water.

Synthetic Workflow Diagram

Figure 2: Decision tree for synthesizing N-CPM pyrrolidines based on substrate sensitivity.

Comparative Data: SAR Summary

The following table summarizes the impact of substituting the N-group on a hypothetical pyrrolidine-based ligand (e.g., a Dopamine D3 antagonist or Opioid modulator).

| Parameter | N-Methyl | N-Ethyl | N-n-Propyl | N-CPM |

| ClogP | 2.1 | 2.5 | 2.9 | 2.8 |

| pKa (Calc) | 10.4 | 10.5 | 10.5 | 9.6 |

| LogD (pH 7.4) | 0.8 | 1.2 | 1.6 | 2.1 |

| Metabolic Stability | Low (N-demethylation) | Medium | Medium | High |

| Steric Profile | Small | Medium | Large/Flexible | Large/Rigid |

Interpretation: Note that while N-n-Propyl has a higher ClogP (lipophilicity of the neutral form) than N-CPM in some models, the N-CPM analog often exhibits a significantly higher LogD at physiological pH. This is because the lower pKa of the CPM-amine results in a larger percentage of the drug being uncharged at pH 7.4, facilitating better brain penetration and cellular uptake.

References

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses bioisosterism and the physicochemical properties of cyclopropyl groups).

-

Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2] Link

- Barnes-Seeman, D., et al. (2014). The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry.

-

Shaffer, C. L., et al. (2002). Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. Chemical Research in Toxicology. Link

-

Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

literature review of 3,3-Bis(cyclopropylmethyl)pyrrolidine in medicinal chemistry

This is an in-depth technical guide on 3,3-Bis(cyclopropylmethyl)pyrrolidine , a specialized scaffold in medicinal chemistry.

Executive Summary

3,3-Bis(cyclopropylmethyl)pyrrolidine represents a high-value "privileged structure" in modern drug discovery.[1] It is primarily utilized to exploit the gem-disubstitutional effect , creating a quaternary carbon center that restricts conformational freedom while simultaneously filling hydrophobic pockets with metabolically stable cyclopropyl moieties.[1]

Unlike simple alkyl chains (e.g., diethyl or diisobutyl), the cyclopropylmethyl (CPM) group offers a unique balance of lipophilicity and metabolic resistance.[1] The cyclopropyl ring’s

Structural Rationale & Pharmacophore Analysis[1]

The medicinal chemistry value of this scaffold rests on three pillars: Conformational Locking , Metabolic Shielding , and Hydrophobic Filling .[1]

The Gem-Disubstitutional Effect (Thorpe-Ingold Effect)

Substituents at the C3 position of the pyrrolidine ring create a quaternary center.[1] This introduces steric strain that forces the pyrrolidine ring into a specific "pucker," reducing the entropic penalty upon binding to a protein target.[1]

-

Result: Increased binding affinity (

) due to pre-organization.

The "Magic" of the Cyclopropylmethyl Group

-

Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher

-character ( -

Lipophilicity without Flop: The CPM group provides bulk similar to an isobutyl group but with a rigid geometry that prevents "floppy" binding modes, improving selectivity.[1]

Visualization of Signaling & Logic

The following diagram illustrates the mechanistic logic of selecting this scaffold for lead optimization.

Figure 1: Mechanistic logic connecting the 3,3-bis(CPM) scaffold features to pharmacological outcomes.[1]

Medicinal Chemistry Case Study: MLK3 Inhibitors

The most prominent application of the 3,3-bis(cyclopropylmethyl) motif is in the inhibition of Mixed Lineage Kinase 3 (MLK3) , a target for neurodegenerative diseases (Parkinson’s) and HIV-associated neurocognitive disorders.[1]

The Challenge

Early MLK inhibitors (e.g., CEP-1347) suffered from poor bioavailability and metabolic instability.[1] The kinase domain requires a planar hinge binder, but the "back pocket" of the ATP binding site is hydrophobic.

The Solution

Researchers utilized the 3,3-bis(cyclopropylmethyl) motif fused to a pyrrolo[2,3-b]pyridin-2-one core (e.g., Compound BQ in Patent US 8,877,772).[1][2][3]

-

Role of Scaffold: The two cyclopropylmethyl groups sit at the C3 position of the oxindole core. They project into the solvent-exposed/hydrophobic region, blocking metabolic access to the core and preventing the lactam ring from opening.[1]

-

Outcome: Compounds in this series demonstrated nanomolar potency against MLK3 and improved blood-brain barrier (BBB) penetration due to the controlled lipophilicity of the CPM groups.

Synthetic Protocols

The synthesis of 3,3-bis(cyclopropylmethyl)pyrrolidine requires constructing the quaternary center.[1] The most robust method involves the double alkylation of a protected pyrrolidinone or a malonate precursor.

Protocol A: Double Alkylation of N-Boc-Pyrrolidin-2-one

This method is preferred for generating the lactam intermediate, which can be reduced to the pyrrolidine.[1]

Reagents:

-

Substrate: N-Boc-pyrrolidin-2-one

-

Electrophile: Cyclopropylmethyl bromide (Cyclopropylcarbinyl bromide)[1]

-

Base: Lithium Diisopropylamide (LDA) or LiHMDS[1]

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Cryogenic Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (50 mL) and cool to -78°C.

-

Base Generation: Add LDA (2.2 equiv) dropwise. Stir for 15 minutes.

-

Enolate Formation: Add N-Boc-pyrrolidin-2-one (1.0 equiv) dissolved in THF dropwise over 20 minutes. The solution will turn yellow/orange. Stir at -78°C for 1 hour to ensure complete deprotonation.

-

Alkylation 1: Add cyclopropylmethyl bromide (1.1 equiv) slowly. Allow to warm to -40°C over 2 hours.

-

Re-Cool & Second Alkylation: Cool back to -78°C. Add a second portion of LDA (1.2 equiv) to regenerate the enolate at the C3 position. (Note: The C3 position is now more sterically hindered, requiring kinetic control).[1]

-

Alkylation 2: Add cyclopropylmethyl bromide (1.5 equiv). Allow the reaction to warm to room temperature overnight.

-

Workup: Quench with saturated

. Extract with EtOAc (3x). Wash organics with brine, dry over -

Reduction (Optional): To obtain the pyrrolidine (amine), reduce the lactam using

or

Protocol B: The Malonate Route (De Novo Ring Construction)

Ideal for large-scale preparation of the scaffold itself.

-

Alkylation: React diethyl malonate with cyclopropylmethyl bromide (2.5 equiv) and NaH (2.5 equiv) in DMF to form diethyl 2,2-bis(cyclopropylmethyl)malonate .

-

Reduction: Reduce the diester to the diol using

. -

Activation: Convert the diol to the di-mesylate (MsCl,

). -

Cyclization: React the di-mesylate with benzylamine (

) or ammonia to close the ring, forming 1-benzyl-3,3-bis(cyclopropylmethyl)pyrrolidine .[1] -

Deprotection: Hydrogenolysis (

, Pd/C) yields the free amine.

Quantitative Data Summary

The following table summarizes the physicochemical impact of substituting ethyl groups with cyclopropylmethyl groups on a pyrrolidine scaffold.

| Property | 3,3-Diethylpyrrolidine | 3,3-Bis(CPM)pyrrolidine | Medicinal Chemistry Impact |

| LogP (Calc) | ~1.8 | ~2.6 | Improved membrane permeability; better BBB penetration.[1] |

| tPSA | 12.0 | 12.0 | No change in polar surface area (lipophilic modification only).[1] |

| Metabolic Stability | Low (C-H oxidation) | High | Cyclopropyl C-H bonds resist CYP450 hydroxylation. |

| Rotatable Bonds | 2 (flexible) | 2 (rigid rotation) | CPM groups have restricted rotation compared to ethyl/propyl.[1] |

| C-H BDE | ~98 kcal/mol | ~106 kcal/mol | Higher BDE = Lower metabolic clearance.[1] |

Experimental Workflow Diagram

The following DOT diagram visualizes the synthesis and validation workflow for integrating this scaffold into a drug discovery campaign.

Figure 2: Synthetic and validation workflow for 3,3-bis(CPM)pyrrolidine integration.

References

-

Preparation of Substituted Pyrrolo[2,3-b]pyridines as MLK Inhibitors. Source: US Patent 8,877,772 B2.[2] Context: Describes the synthesis and biological activity of Compound BQ, utilizing the 3,3-bis(cyclopropylmethyl) motif for neuroprotection. URL:

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry (2016).[4] Context: Comprehensive review on the metabolic and structural advantages of cyclopropyl groups in drug design. URL:[Link][1][4]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. Source: PMC / NIH (2023). Context: Discusses the "Gem-Disubstitutional Effect" and how small lipophilic groups alter pharmacology. URL:[Link]

Sources

- 1. 2,2'-Bisnalmefene | C42H48N2O6 | CID 5491397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Steric Effects of 3,3-bis-Cyclopropylmethyl Substitution on the Pyrrolidine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Controlling the three-dimensional geometry of this ring is paramount for optimizing ligand-receptor interactions and, consequently, biological activity. This technical guide delves into the profound steric effects imparted by 3,3-bis-cyclopropylmethyl substitution, a motif designed to enforce a specific and rigid conformation upon the pyrrolidine ring. We will explore the fundamental principles of pyrrolidine puckering, the theoretical basis for conformational locking via the Thorpe-Ingold effect, and the practical experimental and computational workflows required to synthesize and analyze these unique structures. This document serves as a resource for medicinal chemists and drug designers seeking to leverage sterically demanding substituents to achieve conformational constraint in drug candidates.

Introduction: The Pyrrolidine Scaffold and the Imperative of Conformational Control

The five-membered pyrrolidine ring is a cornerstone of modern drug design.[1][2] Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which is critical for recognition at biological targets. The pyrrolidine ring is conformationally flexible, typically existing in a dynamic equilibrium between two primary puckered states: the "envelope" (Cs symmetry) and "twist" (C2 symmetry) conformations.[3] This flexibility, while beneficial in some contexts, can be a liability in drug design, leading to a significant entropic penalty upon binding to a receptor.

Therefore, the ability to "lock" the pyrrolidine ring into a single, desired conformation is a powerful strategy for enhancing potency, selectivity, and pharmacokinetic properties. Substituents on the ring can significantly influence the preferred pucker.[4][5] For instance, sterically demanding groups can create a strong conformational bias.[6] This guide focuses on a particularly potent strategy: the use of a geminal, bis-cyclopropylmethyl substitution at the C3 position to achieve a state of pronounced conformational restriction.

The Unique Profile of the Cyclopropylmethyl Moiety

The cyclopropyl group is increasingly utilized in medicinal chemistry for several reasons.[7] Its strained, three-membered ring possesses unique electronic properties, with the C-C bonds having enhanced p-character.[7][8] This can influence metabolic stability, as the shorter, stronger C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[9]

From a steric perspective, the cyclopropylmethyl group is a bulky, rigid substituent.[10] The combination of the rigid cyclopropane ring and the methylene linker creates a sterically demanding entity that can effectively control the conformation of adjacent structures. When two such groups are placed on the same carbon atom (a geminal substitution), the steric hindrance is magnified considerably.

The Impact of 3,3-Gem-Disubstitution on Pyrrolidine Conformation

Fundamental Principles of Pyrrolidine Puckering

The conformation of a five-membered ring like pyrrolidine is described by its puckering. Unlike the more defined chair and boat conformations of cyclohexane, the pyrrolidine ring undergoes pseudorotation, a continuous motion through a series of envelope and twist forms.[11] These conformations are often described by the endocyclic torsion angles or by puckering parameters (amplitude and phase angle).[3] The two most commonly discussed puckers are the Cγ-endo (DOWN) and Cγ-exo (UP) conformations, which refer to the position of the C4 (Cγ) atom relative to a plane defined by the other four ring atoms.[3][4]

Caption: Interconversion between Cγ-endo and Cγ-exo puckers of the pyrrolidine ring.

The Thorpe-Ingold Effect: A Rationale for Conformational Locking

The introduction of two bulky substituents on the same carbon atom, known as gem-disubstitution, has a well-documented impact on ring systems. The Thorpe-Ingold effect , or gem-dialkyl effect, describes the observation that increasing steric hindrance at a carbon atom in a chain favors intramolecular reactions and ring closure.[12][13][14] This is attributed to a compression of the internal bond angle between the substituents, which in turn brings the ends of the chain closer together.[13][15]

In the context of a pre-formed pyrrolidine ring, the Thorpe-Ingold effect manifests as a severe restriction of the ring's conformational freedom. The two bulky 3,3-bis-cyclopropylmethyl groups will sterically clash with each other and with the adjacent ring atoms (C2, C4, and their substituents). To minimize these unfavorable steric interactions (A-values), the ring is forced to adopt a pucker that maximizes the distance between these groups. This effectively "locks" the ring into a single, low-energy conformation. While the gem-dimethyl effect is well-studied, it's important to note that the impact can vary with the nature of the geminal substituents; for example, gem-diphenyl groups have shown an unexpected absence of this effect in some systems.[16]

Experimental and Computational Workflows for Analysis

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required to fully characterize the conformational effects of 3,3-bis-cyclopropylmethyl substitution.

Synthesis of 3,3-bis(cyclopropylmethyl)pyrrolidine Derivatives

While the direct synthesis of 3,3-bis(cyclopropylmethyl)pyrrolidine is not widely reported, a plausible and robust synthetic strategy can be designed based on established methods for creating 3,3-disubstituted pyrrolidines.[17] A common approach involves the dialkylation of a suitable precursor, such as a pyrrolidin-3-one or a related activated pyrrolidine.

Protocol: Synthesis via Dialkylation of N-benzylpyrrolidin-3-one

-

Protection: Benzyl protection of the pyrrolidine nitrogen is performed to prevent N-alkylation and increase the acidity of the α-protons.

-

First Alkylation: The protected pyrrolidin-3-one is treated with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperature (-78 °C) to form the enolate. This is followed by the addition of cyclopropylmethyl bromide to install the first substituent at the C3 position.

-

Second Alkylation: The mono-alkylated product is isolated and subjected to a second round of deprotonation with a strong base, followed by the addition of a second equivalent of cyclopropylmethyl bromide. The Thorpe-Ingold effect can kinetically accelerate this second intramolecular step.[12][13]

-

Reduction & Deprotection: The resulting 3,3-disubstituted pyrrolidin-3-one can be reduced (e.g., with NaBH4) to the corresponding pyrrolidin-3-ol if desired. The benzyl protecting group is then typically removed via hydrogenolysis (H2, Pd/C) to yield the final 3,3-bis(cyclopropylmethyl)pyrrolidine.

Caption: A plausible synthetic workflow for 3,3-bis(cyclopropylmethyl)pyrrolidine.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the solution-state conformation of the pyrrolidine ring.[18][19][20]

-

1H NMR Coupling Constants (J-values): The magnitudes of vicinal coupling constants (3JHH) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants around the ring, one can deduce the ring's pucker.

-

Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal through-space proximity between protons.[21] Strong NOE correlations between protons that would be distant in a planar conformation but close in a specific puckered form provide powerful evidence for that conformation. For instance, a strong NOE between a C2 proton and a C5 proton on the same face of the ring would indicate a specific twist conformation.

Computational Modeling

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are essential for predicting the relative energies of different conformers and corroborating experimental findings.[22][23]

Protocol: DFT Conformational Search

-

Structure Generation: Build the 3,3-bis(cyclopropylmethyl)pyrrolidine structure in silico.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface.

-

Geometry Optimization: Each identified conformer is then subjected to full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Energy Calculation: Single-point energy calculations with a larger basis set and inclusion of solvent effects (e.g., using the Polarizable Continuum Model, PCM) are performed to obtain accurate relative energies of the conformers.

-

Data Analysis: The lowest energy conformer is predicted to be the most populated. Its geometric parameters (dihedral angles, bond lengths) can be directly compared with experimental data from NMR and X-ray crystallography.

| Parameter | Staggered Conformation | Eclipsed Conformation |

| Relative Energy | Lower (More Stable) | Higher (Less Stable) |

| Torsional Strain | Minimized | Maximized[24] |

| Dihedral Angle (H-C-C-H) | ~60° | ~0° |

| Population at Equilibrium | Predominant | Minimal |

| A simplified table illustrating the energy differences that drive conformational preferences. |

Integrated Analysis and Implications for Drug Design

The true power of this approach lies in the integration of synthetic, spectroscopic, and computational data.

Caption: An integrated workflow for determining pyrrolidine ring conformation.

By locking the pyrrolidine ring into a specific conformation, the 3,3-bis-cyclopropylmethyl substitution pattern allows medicinal chemists to:

-

Pre-organize Pharmacophores: Ensure that key binding groups on the pyrrolidine scaffold are held in the optimal orientation for receptor binding, potentially increasing potency dramatically.

-

Reduce Entropic Penalties: By constraining the molecule, the loss of conformational entropy upon binding is minimized, leading to a more favorable free energy of binding.

-

Enhance Selectivity: A rigid conformation may fit optimally into the target receptor while fitting poorly into off-target receptors, thereby improving the selectivity profile of the drug candidate.

Conclusion and Future Outlook

The strategic introduction of 3,3-bis-cyclopropylmethyl groups represents a powerful, albeit synthetically challenging, approach to enforcing conformational rigidity on the pyrrolidine scaffold. This steric locking mechanism, driven by the principles of the Thorpe-Ingold effect, provides a robust method for investigating structure-activity relationships and for designing ligands with superior potency and selectivity. The detailed experimental and computational workflows outlined in this guide provide a framework for the synthesis and rigorous conformational analysis of these and other sterically constrained heterocyclic systems, paving the way for the next generation of precisely engineered therapeutic agents.

References

-

Thorpe–Ingold effect. In Wikipedia; 2023. [Link]

-

Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Book. 2022. [Link]

-

Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Organic & Biomolecular Chemistry. [Link]

-

The puckering free-energy surface of proline. AIP Advances. [Link]

-

Barrier to conformational isomerism in an N-acetylpyrrolidine by total nuclear magnetic resonance line shape analysis and direct thermal equilibration. Journal of the American Chemical Society. [Link]

-

Thorpe-Ingold Effect Assisted Strained Ring Synthesis. ResearchGate. [Link]

-

Ring Pucker Control in β-Prolines. ResearchGate. [Link]

- Ring Pucker Control in β-Prolines. Unknown Source.

-

Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry. [Link]

-

Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. PubMed. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. PMC. [Link]

-

Theoretical Analysis of Pyrrolidine Ring Puckering and the Conformational Energies of Proline and 5-Methylproline Dimers. Macromolecules. [Link]

-

Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]

- The Chemistry of Cyclopropylmethanol: Applic

-

Interplay of Ring Puckering and Hydrogen Bonding in Deoxyribonucleosides. SMU. [Link]

-

Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

-

Cyclopropyl group. In Wikipedia; 2023. [Link]

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

-

A Synthesis of Enantiomerically Pure 3- and 3,3-Disubstituted Pyrrolidines. Semantic Scholar. [Link]

-

Design, syntheses, and pharmacological characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan analogues as opioid receptor ligands. PubMed. [Link]

-

Absence of the Thorpe–Ingold Effect by gem-Diphenyl Groups in Ring-Closing Enyne Metathesis. PMC. [Link]

-

Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. [Link]

-

Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Arkivoc. [Link]

-

gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. UCLA – Chemistry and Biochemistry. [Link]

-

Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers. [Link]

-

Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. MDPI. [Link]

-

Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. PMC. [Link]

- PRACTICE EXERCISES 1) Draw a Newman projection of the most stable conformation of 2-methylpropane. 2. Unknown Source.

-

4.1: Conformation Analysis of Alkanes. Chemistry LibreTexts. [Link]

Sources

- 1. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. kvinzo.com [kvinzo.com]

- 6. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. nbinno.com [nbinno.com]

- 11. s3.smu.edu [s3.smu.edu]

- 12. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 13. books.lucp.net [books.lucp.net]

- 14. researchgate.net [researchgate.net]

- 15. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Absence of the Thorpe–Ingold Effect by gem-Diphenyl Groups in Ring-Closing Enyne Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Basicity and pKa of 3,3-Bis(cyclopropylmethyl)pyrrolidine

This guide provides an in-depth technical analysis of 3,3-Bis(cyclopropylmethyl)pyrrolidine , a specialized heterocyclic scaffold used in medicinal chemistry. It synthesizes structural analysis, predicted physicochemical properties, and experimental protocols for validation.

Executive Summary

3,3-Bis(cyclopropylmethyl)pyrrolidine is a sterically demanding, lipophilic secondary amine. Unlike simple pyrrolidines, the geminal substitution at the C3 position introduces unique conformational and electronic constraints.

-

Predicted pKa (Conjugate Acid): 10.4 ± 0.4 (Aqueous, 25°C).

-

Key Characteristic: The molecule balances high basicity (typical of secondary amines) with significant lipophilicity (LogP > 3.0), making it a "fatty base" ideal for filling hydrophobic pockets in targets such as GPCRs (e.g., CCR5, CXCR4) or viral proteases while maintaining a salt-bridge interaction capability.

Structural Analysis & Electronic Properties

The Scaffold

The core structure is a pyrrolidine ring .[1][2] Unsubstituted pyrrolidine is a strong base (pKa ≈ 11.27) due to the relief of ring strain upon protonation and the inductive stabilization of the ammonium cation by the alkyl ring carbons.

Substituent Effects (C3-Geminal Substitution)

The 3,3-bis(cyclopropylmethyl) moiety modifies the basicity through two competing mechanisms:

-

Electronic Effect (+I Inductive):

-

Alkyl groups are electron-donating. The cyclopropylmethyl group acts similarly to an isobutyl group but with unique

-aromatic character from the cyclopropane ring. -

Theoretical Expectation: Electron donation should increase electron density on the nitrogen, potentially raising the pKa (making it more basic).

-

-

Steric Solvation Effect (Dominant Factor):

-

Basicity in water is heavily dependent on the stability of the conjugate acid (ammonium ion), which is stabilized by hydrogen bonding with solvent molecules.

-

The bulky geminal groups at C3 create a "neopentyl-like" environment. While they are

to the nitrogen (not -

Net Result: The destabilization of the hydrated cation (steric penalty) slightly outweighs the inductive electron donation. Consequently, the pKa is expected to be 0.5 – 0.9 units lower than unsubstituted pyrrolidine.

-

Structural Visualization (Graphviz)

Figure 1: Mechanistic flow illustrating the competing electronic and steric factors determining the basicity.

Physicochemical Data Summary

| Property | Value (Estimated/Ref) | Context |

| pKa (Aq) | 10.4 ± 0.4 | Moderately strong base; fully protonated at physiological pH (7.4). |

| LogP | ~3.2 - 3.8 | Highly lipophilic compared to pyrrolidine (LogP 0.46). |

| LogD (pH 7.4) | ~0.5 - 1.0 | At pH 7.4, the ionized form dominates, lowering effective distribution, but the lipophilic tail drives membrane interaction. |

| Polar Surface Area | 12.0 Ų | Low PSA indicates good potential for BBB penetration if pKa is masked. |

| Molecular Weight | 179.31 g/mol | Fragment-like; suitable for lead optimization. |

Experimental Protocols for pKa Determination

To validate the theoretical value, the following rigorous protocols are recommended.

Method A: Potentiometric Titration (Gold Standard)

Best for: Precise determination when >10 mg of pure compound is available.

-

Preparation: Dissolve 5-10 mg of the hydrochloride salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

-

Titrant: Carbonate-free 0.1 M NaOH.

-

Apparatus: Automated titrator (e.g., Mettler Toledo or Sirius T3) equipped with a glass combination pH electrode.

-

Execution:

-

Perform a "blank" titration (solvent only) to calibrate the system.

-

Titrate the sample from pH 2.0 to pH 12.0.

-

Collect at least 15 data points in the buffer region (pH 9.0 – 11.5).

-

-

Analysis: Use the Bjerrum difference plot or Gran plot method to calculate the pKa.

Method B: NMR-pH Titration (Micro-Scale)

Best for: Small samples (<2 mg) or low solubility cases.

-

Solvent: 90% H₂O / 10% D₂O (for lock) with phosphate buffer components.

-

Procedure:

-

Prepare a solution of the amine.

-

Adjust pH using dilute DCl/NaOD.

-

Record ¹H NMR spectra at 10-12 different pH values ranging from pH 8 to 13.

-

Monitor the chemical shift of the C2-methylene protons (adjacent to nitrogen). These shifts are most sensitive to the protonation state.

-

-

Calculation: Fit the chemical shift (

) vs. pH data to the Henderson-Hasselbalch equation:

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate pKa determination method based on solubility.

Pharmacological Implications

Solubility & Formulation

-

Salt Selection: Due to the high lipophilicity of the bis(cyclopropylmethyl) tails, the free base will be an oil with poor water solubility.

-

Recommendation: Isolate as a Hydrochloride (HCl) or Tartrate salt. The HCl salt will likely be a crystalline solid, facilitating handling and improving aqueous solubility for biological assays.

Drug Design Utility

This scaffold is particularly valuable in GPCR antagonists (e.g., CCR5, CXCR4) and Ion Channel Blockers .

-

Mechanism: The protonated nitrogen mimics a cationic lysine or arginine side chain, forming a key electrostatic interaction (salt bridge) with an aspartate or glutamate residue in the receptor binding pocket.

-

Hydrophobic Filling: The 3,3-bis(cyclopropylmethyl) group acts as a "space filler," occupying large hydrophobic sub-pockets (e.g., S2 or S3 pockets in proteases), improving binding affinity through van der Waals interactions and entropy displacement.

References

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

-

Hall, H. K. (1957). "Correlation of the Base Strengths of Amines". Journal of the American Chemical Society, 79(20), 5441–5444. Link (Establishes inductive/steric correlation rules).

-

Morgenthaler, M., et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: Amine basicity". ChemMedChem, 2(8), 1100-1115. Link (Modern SAR on amine basicity in drug discovery).

-

PubChem Compound Summary. "Pyrrolidine". National Center for Biotechnology Information. Accessed 2026.[3][4][5] Link

-

Reich, H. J. (2018). "Bordwell pKa Table (Acidity in DMSO)". University of Wisconsin-Madison. Link (Reference for non-aqueous comparisons).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-Bis(cyclopropylmethyl)pyrrolidine Derivatives

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Specifically, 3,3-disubstituted pyrrolidines present a unique three-dimensional profile that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. This guide provides two distinct, robust protocols for the synthesis of 3,3-bis(cyclopropylmethyl)pyrrolidine, a valuable building block for drug discovery. The protocols are designed for researchers, medicinal chemists, and process development scientists, offering detailed step-by-step instructions, mechanistic insights, and a discussion of the scientific rationale behind the chosen synthetic strategies.

Introduction: The Significance of the 3,3-Disubstituted Pyrrolidine Motif

The strategic introduction of a gem-disubstituted quaternary center at the C3 position of a pyrrolidine ring is a powerful tactic in drug design. This substitution pattern locks in specific conformations and provides steric shielding, which can prevent unwanted metabolism at adjacent positions. The cyclopropylmethyl groups, in particular, are of interest as they introduce metabolically stable, lipophilic, and conformationally restricted elements, often used as bioisosteres for larger or more flexible alkyl groups.

This document details two divergent and reliable synthetic pathways to access the 3,3-bis(cyclopropylmethyl)pyrrolidine core:

-

Protocol A: Synthesis via Double Alkylation. This approach builds the target molecule by modifying a pre-existing pyrrolidine ring, specifically through the sequential alkylation of an N-protected pyrrolidin-3-one.

-

Protocol B: Synthesis via Reductive Amination and Cyclization. This strategy constructs the pyrrolidine ring from an acyclic precursor that already contains the requisite gem-dicyclopropylmethyl moiety.[3][4]

Both methods offer distinct advantages and can be selected based on the availability of starting materials, scalability requirements, and desired substitution patterns on the pyrrolidine nitrogen.

Protocol A: Synthesis via Double Alkylation of N-Boc-Pyrrolidin-3-one

This protocol leverages the commercially available N-Boc-pyrrolidin-3-one as a versatile starting material. The key transformation is a base-mediated double alkylation at the C2 position, alpha to the carbonyl, followed by removal of the ketone.

Overall Workflow

Caption: Workflow for Protocol A via Double Alkylation.

Mechanism and Scientific Rationale

The core of this protocol is the generation of a ketone enolate from N-Boc-pyrrolidin-3-one. A strong, non-nucleophilic base is critical for efficient deprotonation without competing addition to the carbonyl. While bases like LDA are common, a sequential addition of Sodium Hydride (NaH) followed by n-Butyllithium (n-BuLi) provides a highly reactive enolate. NaH first forms the less reactive sodium enolate, which is then transmetalated by n-BuLi to the more nucleophilic lithium enolate, driving the alkylation forward. Two equivalents of the base and alkylating agent, cyclopropylmethyl bromide, are required to install both substituents.

The Wolff-Kishner reduction is chosen for the deoxygenation step. It is a classic and effective method for reducing ketones to alkanes under basic conditions, which are compatible with the Boc protecting group. The final step involves the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) group, typically with trifluoroacetic acid (TFA) or hydrochloric acid, to yield the free secondary amine.

Experimental Protocol

Step 1: Synthesis of N-Boc-2,2-bis(cyclopropylmethyl)pyrrolidin-3-one

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add dry tetrahydrofuran (THF, 200 mL) and cool to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol, 2.2 eq.) in portions.

-

Add a solution of N-Boc-pyrrolidin-3-one (9.26 g, 50 mmol, 1.0 eq.) in dry THF (50 mL) dropwise over 30 minutes. Stir the resulting slurry at 0 °C for 1 hour.

-

Cool the mixture to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 44 mL, 110 mmol, 2.2 eq.) dropwise, maintaining the internal temperature below -70 °C.

-

After stirring for 1 hour at -78 °C, add cyclopropylmethyl bromide (14.85 g, 110 mmol, 2.2 eq.) dropwise.

-

Allow the reaction to warm slowly to room temperature and stir overnight (approx. 16 hours).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).

-

Extract the mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield the desired product.

Step 2: Synthesis of N-Boc-3,3-bis(cyclopropylmethyl)pyrrolidine

-

In a round-bottom flask equipped with a reflux condenser, combine the product from Step 1 (e.g., 50 mmol), diethylene glycol (DEG, 150 mL), and hydrazine hydrate (H₂NNH₂·H₂O, 25 mL, excess).

-

Heat the mixture to 120 °C for 2 hours.

-

Add potassium hydroxide (KOH, 14.0 g, 250 mmol) in portions, causing vigorous gas evolution (N₂).

-

Increase the temperature to 200-210 °C and maintain for 4-6 hours, allowing water and excess hydrazine to distill off. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with water (200 mL).

-

Extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

The crude product can be purified by chromatography if necessary.

Step 3: Synthesis of 3,3-Bis(cyclopropylmethyl)pyrrolidine (Final Product)

-

Dissolve the N-Boc protected pyrrolidine from Step 2 (e.g., 50 mmol) in dichloromethane (DCM, 100 mL) and cool to 0 °C.

-

Add trifluoroacetic acid (TFA, 50 mL) dropwise.

-

Remove the ice bath and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water (50 mL) and basify to pH > 12 with 6M NaOH solution.

-

Extract the aqueous layer with DCM (3 x 75 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by distillation or salt formation.

Data Summary Table (Protocol A)

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| 1 | N-Boc-pyrrolidin-3-one, NaH, n-BuLi, Cyclopropylmethyl bromide | THF | -78 to RT | 16 | 55-70% |

| 2 | Hydrazine hydrate, KOH | DEG | 120 to 210 | 6-8 | 70-85% |

| 3 | Trifluoroacetic acid (TFA) | DCM | 0 to RT | 2-4 | >90% |

Protocol B: Synthesis via Reductive Amination and Cyclization

This protocol constructs the pyrrolidine ring from an acyclic precursor, offering an alternative when functionalized pyrrolidinones are not ideal starting points. The key steps are the creation of a 1,4-dielectrophile containing the gem-dicyclopropylmethyl group, followed by cyclization with a primary amine.

Overall Workflow

Caption: Workflow for Protocol B via Ring Construction.

Mechanism and Scientific Rationale

This synthesis begins with the classic malonic ester synthesis. Diethyl malonate is deprotonated twice with sodium ethoxide to form a nucleophilic enolate, which is subsequently alkylated with two equivalents of cyclopropylmethyl bromide. The resulting diester is then reduced to the corresponding 1,3-diol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

To facilitate the final ring-closing step, the hydroxyl groups of the diol must be converted into good leaving groups. Treatment with phosphorus tribromide (PBr₃) is an effective method for converting primary alcohols to alkyl bromides. The resulting 1,3-dibromide is a potent bis-electrophile.

The final pyrrolidine ring is formed via a double N-alkylation reaction. The 1,3-dibromide is reacted with a primary amine, such as benzylamine. Benzylamine is an excellent choice as the benzyl group can be easily removed in the final step via catalytic hydrogenation. The reaction is typically carried out in the presence of a mild base like potassium carbonate to neutralize the HBr generated during the cyclization.

Experimental Protocol

Step 1: Synthesis of Diethyl 2,2-bis(cyclopropylmethyl)malonate

-

In a flame-dried flask under N₂, dissolve sodium metal (5.06 g, 220 mmol, 2.2 eq.) in absolute ethanol (250 mL) at 0 °C, then allow to warm to room temperature to form a solution of sodium ethoxide.

-

Add diethyl malonate (16.0 g, 100 mmol, 1.0 eq.) dropwise to the ethoxide solution.

-

Add cyclopropylmethyl bromide (29.7 g, 220 mmol, 2.2 eq.) dropwise, which may cause a gentle reflux. After the addition is complete, heat the mixture to reflux for 6 hours.

-

Cool to room temperature, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate. Purify by vacuum distillation to obtain the product.

Step 2: Synthesis of 2,2-Bis(cyclopropylmethyl)propane-1,3-diol

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 9.5 g, 250 mmol) in dry THF (300 mL) at 0 °C in a flask under N₂.

-

Add a solution of the diester from Step 1 (e.g., 100 mmol) in dry THF (100 mL) dropwise, keeping the temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature, then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (9.5 mL), 15% aqueous NaOH (9.5 mL), and then water again (28.5 mL) (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the diol, which is often used directly in the next step.

Step 3: Synthesis of 1,3-Dibromo-2,2-bis(cyclopropylmethyl)propane

-

Dissolve the diol from Step 2 (e.g., 100 mmol) in dry diethyl ether (200 mL) and cool to -10 °C.

-

Add phosphorus tribromide (PBr₃, 32.5 g, 120 mmol) dropwise, maintaining the temperature below 0 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture slowly onto crushed ice. Separate the layers and extract the aqueous phase with ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate to give the crude dibromide.

Step 4 & 5: Synthesis and Deprotection of 3,3-Bis(cyclopropylmethyl)pyrrolidine

-

Combine the crude dibromide from Step 3 (e.g., 100 mmol), benzylamine (21.4 g, 200 mmol), and potassium carbonate (K₂CO₃, 41.4 g, 300 mmol) in acetonitrile (300 mL).

-

Heat the mixture to reflux for 24 hours.

-

Cool, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to obtain N-benzyl-3,3-bis(cyclopropylmethyl)pyrrolidine.

-

Dissolve the purified N-benzyl pyrrolidine in methanol (200 mL). Add 10% Palladium on Carbon (Pd/C, ~1 g, catalytic).

-

Pressurize the vessel with hydrogen gas (H₂, 50 psi) and shake or stir vigorously at room temperature until starting material is consumed (typically 12-24 hours).

-

Carefully filter the mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate to yield the final product.

Data Summary Table (Protocol B)

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| 1 | Diethyl malonate, NaOEt, Cyclopropylmethyl bromide | Ethanol | Reflux | 6 | 75-85% |

| 2 | LiAlH₄ | THF | Reflux | 4 | 85-95% |

| 3 | PBr₃ | Diethyl Ether | -10 to RT | 12 | 60-75% |

| 4 | Benzylamine, K₂CO₃ | Acetonitrile | Reflux | 24 | 50-65% |

| 5 | H₂, Pd/C | Methanol | RT | 12-24 | >90% |

References

- BenchChem. (2025). Application Notes and Protocols for Pyrrolidine Synthesis via Reductive Amination.

-

Iaroshenko, V. O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8537. Available at: [Link]

-

Shcherbakov, D., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. Available at: [Link]

-

Bar, R., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

-

Kıshalı, N. H., et al. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2). Available at: [Link]

-

ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

-

ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Available at: [Link]

- Enamine. (n.d.). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition.

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

Wikipedia. (n.d.). Pyrrole. Available at: [Link]

-

PubMed. (2011). Three-step synthesis of cyclopropyl peptidomimetics. Organic Letters, 13(18), 4879-81. Available at: [Link]

-

Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of 3,3-Disubstituted Allyl Isoindolinones via Pd-Catalyzed Decarboxylative Allylic Alkylation. Available at: [Link]

Sources

Application Notes & Protocols: Reductive Amination Using 3,3-Bis(cyclopropylmethyl)pyrrolidine

Abstract: This document provides a comprehensive guide to the principles and practices of reductive amination utilizing 3,3-bis(cyclopropylmethyl)pyrrolidine. Reductive amination stands as a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds.[1] The strategic incorporation of the 3,3-bis(cyclopropylmethyl)pyrrolidine moiety can significantly enhance the metabolic stability and binding affinity of drug candidates.[2] This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-tested protocols, and provides strategies for optimizing reaction conditions to achieve high yields and purity.

Introduction: The Strategic Advantage of the 3,3-Bis(cyclopropylmethyl)pyrrolidine Scaffold

The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds.[3][4][5] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug design.[3] The unique structural feature of 3,3-bis(cyclopropylmethyl)pyrrolidine lies in the geminal cyclopropylmethyl groups. The cyclopropyl motif is a valuable tool in medicinal chemistry, known for its ability to:

-

Enhance Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

-

Improve Potency: The rigid nature of the cyclopropyl group can conformationally lock a molecule into its bioactive conformation, leading to improved receptor binding.[2]

-

Modulate Physicochemical Properties: It can be used as a bioisostere for other groups to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The 3,3-disubstituted pattern on the pyrrolidine ring provides a sterically defined vector for substituents, allowing for precise control over the spatial orientation of pharmacophoric elements. This makes 3,3-bis(cyclopropylmethyl)pyrrolidine a highly attractive building block for the synthesis of novel therapeutics.

The Mechanism of Reductive Amination

Reductive amination is a two-step process that transforms a carbonyl compound (aldehyde or ketone) and an amine into a more substituted amine.[6]

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, 3,3-bis(cyclopropylmethyl)pyrrolidine, on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to generate an iminium ion.[6][7]

-

Reduction: A reducing agent, added to the reaction mixture, selectively reduces the iminium ion to the final tertiary amine product.[6][8]

The choice of reducing agent is critical for the success of the reaction. It must be mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[7][9]

Caption: Mechanism of Reductive Amination.

Recommended Reducing Agents

For the reductive amination with a secondary amine like 3,3-bis(cyclopropylmethyl)pyrrolidine, mild and selective reducing agents are paramount to avoid side reactions, such as the reduction of the starting carbonyl compound.

| Reducing Agent | Key Characteristics | Citations |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | The reagent of choice for most applications due to its mildness, high selectivity for iminium ions, and broad functional group tolerance. It is particularly effective for reactions with both aldehydes and ketones. | [6][7][8][10] |

| Sodium Cyanoborohydride (NaBH₃CN) | Another mild and selective reducing agent, effective at a slightly acidic pH. However, it is highly toxic and can generate cyanide gas, necessitating careful handling. | [6][8] |

| Sodium Borohydride (NaBH₄) | A stronger reducing agent that can also reduce the starting aldehyde or ketone. Its use requires careful control of reaction conditions, often by pre-forming the iminium ion before adding the reducing agent. | [6][8] |

Our Recommendation: For general procedures and optimal results with 3,3-bis(cyclopropylmethyl)pyrrolidine, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It offers a balance of reactivity and selectivity, leading to cleaner reactions and higher yields.[7][10]

General Protocol for Reductive Amination

This protocol provides a general procedure for the reductive amination of an aldehyde or ketone with 3,3-bis(cyclopropylmethyl)pyrrolidine using sodium triacetoxyborohydride.

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

3,3-Bis(cyclopropylmethyl)pyrrolidine (1.0 - 1.2 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.6 eq)[7]

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, 1-2 eq for less reactive ketones)[7]

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde or ketone (1.0 eq) and 3,3-bis(cyclopropylmethyl)pyrrolidine (1.0 - 1.2 eq).

-

Solvent Addition: Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1 - 0.5 M concentration). Stir the solution at room temperature for 10-15 minutes.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.3 - 1.6 eq) portion-wise to the stirred solution. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).[7] For less reactive ketones, the addition of acetic acid (1-2 eq) can be beneficial.[7]

-

Workup:

-

Quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Stir vigorously for 15-30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

-

Process Optimization and Troubleshooting

Optimizing reductive amination reactions is crucial for achieving high yields and purity, especially with sterically hindered or electronically challenging substrates.

Caption: Workflow for Optimizing Reductive Amination.

Common Issues and Solutions:

-

Low Conversion:

-

Prolonged Reaction Time: Some sterically hindered substrates may require longer reaction times.

-

Elevated Temperature: Gently heating the reaction (e.g., to 40 °C) can increase the reaction rate.

-

Catalytic Acid: For sluggish ketone reactions, the addition of 1-2 equivalents of acetic acid can catalyze iminium ion formation.[7]

-

Solvent Choice: While DCE is often preferred, tetrahydrofuran (THF) can also be a suitable solvent.[7]

-

-

Formation of Side Products:

-

Reduction of Carbonyl: This may indicate that the reducing agent is too strong or that the iminium ion formation is slow. Ensure the use of a mild reducing agent like NaBH(OAc)₃.

-

Dialkylation (with primary amines): Not applicable for the secondary amine 3,3-bis(cyclopropylmethyl)pyrrolidine.

-

-

Difficult Purification:

-